Z-Selectivity: Diphenylphosphoryl vs. Triethyl Phosphonoacetate
The diphenylphosphoryl reagent class delivers Z-α,β-unsaturated esters as the major product, inverting the stereochemical outcome observed with the standard HWE reagent triethyl phosphonoacetate. Under Triton B or NaH in THF at −78 °C, ethyl diphenylphosphonoacetate (the Ando reagent) produces Z-unsaturated esters with 89–93% selectivity in near-quantitative yields; selectivity rises to ≤99% Z under Still-type conditions (KHMDS/18-crown-6) [1]. In contrast, triethyl phosphonoacetate under optimized DBU/K₂CO₃ conditions gives E-α,β-unsaturated esters with E:Z selectivities of 99:1 for most aldehyde substrates [2]. This represents a near-complete stereochemical inversion, with the Z:E ratio shifting from approximately 1:99 (triethyl phosphonoacetate) to up to 99:1 (diphenylphosphoryl reagent). Data for the diphenylphosphoryl class are drawn from the structurally analogous phosphonate ester (CAS 16139-79-0); the Ph₂PO group responsible for this selectivity is common to both compounds [3].
| Evidence Dimension | Geometric selectivity (Z:E ratio) in α,β-unsaturated ester formation from aldehydes |
|---|---|
| Target Compound Data | Up to 99% Z (Z:E ≥ 99:1) under KHMDS/18-crown-6; 89–93% Z under Triton B or NaH in THF at −78 °C |
| Comparator Or Baseline | Triethyl phosphonoacetate: E:Z = 99:1 (<1% Z) under DBU/K₂CO₃, solvent-free conditions |
| Quantified Difference | Stereochemical inversion: from ~1% Z (comparator) to up to 99% Z (target class); approximately 100-fold reversal in Z content |
| Conditions | Target: various aldehydes, Triton B or NaH, THF, −78 °C (Ando 1995); Comparator: various aldehydes, DBU, K₂CO₃, solvent-free (Ando & Yamada 2011) |
Why This Matters
A synthetic route targeting Z-alkenes cannot use triethyl phosphonoacetate without complete stereochemical redesign; the diphenylphosphoryl reagent class is among the few established methods for direct, high-yielding Z-selective HWE-type olefination.
- [1] Ando, K. Practical Synthesis of Z-Unsaturated Esters by Using a New Horner–Emmons Reagent, Ethyl Diphenylphosphonoacetate. Tetrahedron Lett. 1995, 36 (23), 4105–4108. DOI: 10.1016/0040-4039(95)00726-S. View Source
- [2] Ando, K.; Yamada, K. Highly E-Selective Solvent-Free Horner–Wadsworth–Emmons Reaction Catalyzed by DBU. Green Chem. 2011, 13 (5), 1143–1146. DOI: 10.1039/C1GC15134G. View Source
- [3] Clayden, J.; Warren, S. Stereocontrol in Organic Synthesis Using the Diphenylphosphoryl Group. Angew. Chem. Int. Ed. Engl. 1996, 35 (3), 241–270. DOI: 10.1002/anie.199602411. View Source
